tert-butyl (2Z)-2-[1-(2-furyl)ethylidene]hydrazinecarboxylate
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Overview
Description
N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE is a hydrazone derivative that features a furan ring and a tert-butoxy group. Hydrazones are known for their diverse biological properties, including antifungal, antitumor, antituberculosis, and anticonvulsant activities
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE can be synthesized through a one-pot reaction involving the condensation of furan-2-carbaldehyde with tert-butoxycarbohydrazide in methanol. The reaction typically involves heating a mixture of furan-2-carbaldehyde (5 mmol) and tert-butoxycarbohydrazide (5 mmol) in methanol (30 mL) until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and specific reaction conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can coordinate with metal ions, forming stable metal complexes that exhibit enhanced biological activities.
Pathways Involved: The hydrazone moiety can undergo proton transfer reactions and deprotonation, facilitating coordination with central metal ions in the imidol form.
Comparison with Similar Compounds
Similar Compounds
N’-[(2-FURFURYLIDENE)PYRIDINE-3-CARBOHYDRAZIDE]: Similar structure with a furan ring and hydrazone moiety.
N’-[(1-(2-THIENYL)ETHYLIDENE)PYRIDINE-3-CARBOHYDRAZIDE]: Contains a thiophene ring instead of a furan ring.
Uniqueness
N’-(1Z)-1-(FURAN-2-YL)ETHYLIDENECARBOHYDRAZIDE is unique due to the presence of the tert-butoxy group, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C11H16N2O3 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
tert-butyl N-[(Z)-1-(furan-2-yl)ethylideneamino]carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-8(9-6-5-7-15-9)12-13-10(14)16-11(2,3)4/h5-7H,1-4H3,(H,13,14)/b12-8- |
InChI Key |
HWHKIBIMLPQWAL-WQLSENKSSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)OC(C)(C)C)/C1=CC=CO1 |
Canonical SMILES |
CC(=NNC(=O)OC(C)(C)C)C1=CC=CO1 |
Origin of Product |
United States |
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